G-5555 hydrochloride
Description
International Union of Pure and Applied Chemistry Naming and Systematic Classification
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex heterocyclic architecture and multiple functional substituents. The systematic name 8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one describes the complete structural arrangement including the core pyrido[2,3-d]pyrimidine backbone. The nomenclature indicates the presence of a pyrido[2,3-d]pyrimidin-7-one core structure, which represents an ortho-fused bicyclic heterocyclic system formed by the fusion of pyridine and pyrimidine rings. This structural classification places the compound within the broader category of privileged heterocyclic scaffolds, which are recognized for their ability to provide ligands for various biological receptors.
The systematic classification further reveals the compound's membership in the pyrido[2,3-d]pyrimidine family, specifically as a 7-one derivative. These compounds are characterized by their resemblance to deoxyribonucleic acid bases and their potential for diverse biological interactions. The International Union of Pure and Applied Chemistry naming system also identifies key substituent positions, including the 8-position dioxane linkage, the 6-position chlorinated phenyl group with methylpyridine substitution, and the 2-position methylamino functionality. The hydrochloride designation indicates the salt form of the compound, which typically enhances solubility and stability characteristics for pharmaceutical applications.
Molecular Formula and Weight (C₂₅H₂₅ClN₆O₃; 492.96 g/mol)
The molecular formula C₂₅H₂₅ClN₆O₃ represents the precise atomic composition of the compound's free base form, corresponding to a molecular weight of 492.96 grams per mole. This formula reveals a complex composition including twenty-five carbon atoms, twenty-five hydrogen atoms, one chlorine atom, six nitrogen atoms, and three oxygen atoms. The relatively high nitrogen content reflects the heterocyclic nature of the pyrido[2,3-d]pyrimidine core and the presence of multiple nitrogen-containing substituents throughout the molecular structure.
The molecular weight of 492.96 grams per mole positions this compound within the mid-range molecular weight category for pharmaceutical compounds, providing favorable characteristics for biological activity and drug-like properties. The presence of the chlorine atom contributes significantly to the molecular weight and introduces halogen bonding capabilities that may enhance binding interactions with biological targets. The oxygen atoms are distributed across the dioxane ring system and the pyrimidinone carbonyl functionality, contributing to hydrogen bonding potential and overall molecular polarity.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₂₅H₂₅ClN₆O₃ |
| Molecular Weight | 492.96 g/mol |
| Carbon Atoms | 25 |
| Hydrogen Atoms | 25 |
| Nitrogen Atoms | 6 |
| Oxygen Atoms | 3 |
| Chlorine Atoms | 1 |
The elemental composition analysis reveals the compound's complex heterocyclic architecture, with the nitrogen-to-carbon ratio indicating substantial heteroatom incorporation typical of bioactive pharmaceutical compounds. The molecular formula also suggests the presence of multiple aromatic systems, consistent with the pyrido[2,3-d]pyrimidine core and the substituted phenyl and pyridine rings.
Stereochemical Features (trans-5-amino-1,3-dioxan-2-yl configuration)
The stereochemical configuration of the compound centers primarily on the trans-5-amino-1,3-dioxan-2-yl moiety, which represents a critical structural element determining the molecule's three-dimensional arrangement. The trans designation indicates that the amino group at position 5 and the methyl linkage at position 2 of the dioxane ring adopt axial and equatorial orientations that are opposite to each other, resulting in a specific conformational preference. This stereochemical arrangement has been shown to influence both the compound's biological activity and its binding characteristics with target proteins.
Research on conformationally restricted 1,3-dioxanes has demonstrated that stereochemical configuration significantly impacts receptor binding profiles and selectivity. The trans-configuration of the 5-amino-1,3-dioxan-2-yl system provides a more rigid spatial arrangement compared to flexible conformers, potentially leading to enhanced binding affinity and selectivity for specific biological targets. Studies have indicated that the axially oriented phenyl moiety and the specific stereochemistry of the amino group contribute to optimized three-dimensional pharmacophoric arrangements.
The conformational characteristics of the dioxane ring system are further influenced by the methylene bridge connecting to the pyrido[2,3-d]pyrimidine core at position 8. This linkage creates additional conformational constraints that may contribute to the compound's biological activity profile. The stereospecific nature of the dioxane substituent pattern has been associated with improved selectivity ratios in kinase inhibition assays, suggesting that the precise stereochemical arrangement plays a crucial role in target recognition and binding specificity.
| Stereochemical Feature | Configuration | Impact |
|---|---|---|
| Dioxane Ring | trans-5-amino | Enhanced binding affinity |
| Position 2 Substitution | Equatorial | Conformational stability |
| Position 5 Amino | Axial | Receptor selectivity |
| Overall Conformation | Rigid | Improved target specificity |
Structural Analogues and Derivatives (e.g., FRAX1036, pyrido[2,3-d]pyrimidine scaffolds)
The compound shares structural relationships with several important analogues and derivatives, most notably FRAX1036, which represents a closely related pyrido[2,3-d]pyrimidine-based kinase inhibitor. FRAX1036, with the chemical name 6-[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]-8-ethyl-2-[[2-(1-methyl-4-piperidinyl)ethyl]amino]pyrido[2,3-d]pyrimidin-7-one, demonstrates structural similarities including the core pyrido[2,3-d]pyrimidine scaffold and chlorinated phenyl substitution patterns. The key structural differences between these compounds lie in the 8-position substituents, where the target compound features a trans-5-amino-1,3-dioxan-2-yl methyl group while FRAX1036 incorporates an ethyl group and different amine-containing side chain.
The broader pyrido[2,3-d]pyrimidine scaffold family encompasses numerous bioactive compounds with diverse therapeutic applications. These structures are characterized by the ortho-fused bicyclic heterocyclic framework formed by pyridine and pyrimidine ring fusion, creating a privileged scaffold for drug discovery efforts. Research has identified pyrido[2,3-d]pyrimidine derivatives with activities as tyrosine kinase inhibitors, dihydrofolate reductase inhibitors, and various other enzyme targets. The scaffold's versatility stems from its ability to accommodate multiple substituent patterns across five potential diversity centers, including positions 2, 4, 5, 6, and 8.
Recent medicinal chemistry investigations have explored structure-activity relationships within the pyrido[2,3-d]pyrimidine family, revealing that specific substitution patterns can dramatically influence biological activity and selectivity profiles. Compounds bearing 4-amino and 4-oxo substitutions have demonstrated particularly promising activities in nanomolar ranges as various kinase inhibitors. The systematic exploration of different substituents at the 2-position has shown that nitrogen-based substituents represent the majority of successful derivatives, while oxygen substituents, particularly carbonyl groups, predominate at the 4-position.
| Compound | Core Scaffold | Key Substitutions | Primary Activity |
|---|---|---|---|
| Target Compound | Pyrido[2,3-d]pyrimidine | 8-dioxane, 2-methylamino | p21-activated kinase 1 inhibition |
| FRAX1036 | Pyrido[2,3-d]pyrimidine | 8-ethyl, 2-piperidine | p21-activated kinase inhibition |
| Palbociclib | Pyrido[2,3-d]pyrimidine | 6-cyclobutyl, 2-amino | Cyclin-dependent kinase 4/6 inhibition |
| Various Analogues | Pyrido[2,3-d]pyrimidine | Multiple patterns | Tyrosine kinase inhibition |
The structure-activity relationship studies within this chemical class have revealed that the combination of specific substituent patterns can lead to compounds with exceptional potency and selectivity. The pyrido[2,3-d]pyrimidine scaffold's success in medicinal chemistry applications has been attributed to its structural similarity to natural nucleotides and its ability to form favorable interactions with adenosine triphosphate binding sites in various kinases.
Properties
Molecular Formula |
C25H26Cl2N6O3 |
|---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride |
InChI |
InChI=1S/C25H25ClN6O3.ClH/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22;/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31);1H |
InChI Key |
XONGGYHHXUTQQM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl.Cl |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5-Amino-1,3-dioxane Substituent
The 5-amino-1,3-dioxane moiety is synthesized via catalytic hydrogenation of a dioxanone oxime intermediate. As detailed in EP0755390B1 , 2,2-dimethyl-1,3-dioxan-5-one oxime is prepared by reacting 2,2-dimethyl-1,3-dioxan-5-one with hydroxylamine hydrochloride in pyridine at 15°C . Subsequent hydrogenation under 7 bar H₂ pressure at 60°C in methanol, using rhodium-on-alumina (5% Rh) as a catalyst, yields 5-amino-1,3-dioxane with >90% purity after distillation . Key parameters for this step include:
| Parameter | Condition |
|---|---|
| Catalyst | Rh/Al₂O₃ (5% loading) |
| Solvent | Methanol |
| Temperature | 60°C |
| Pressure | 7 bar H₂ |
| Reaction Time | 5 hours |
This method avoids racemization and ensures high regioselectivity, critical for subsequent functionalization .
Construction of the Pyrido[2,3-d]pyrimidin-7-one Core
The pyrido[2,3-d]pyrimidin-7-one scaffold is assembled via a tandem cyclization-condensation sequence. EP2069344A2 describes the reaction of 2-aminopyridine derivatives with α,β-unsaturated ketones under acidic conditions . For example, 2-(pyridin-2-ylamino)pyridine-3-carbaldehyde is condensed with methyl vinyl ketone in toluene at 110°C, catalyzed by p-toluenesulfonic acid (TsOH), to form the pyrido[2,3-d]pyrimidin-7-one core in 65–75% yield .
Alternative routes from the RSC Medicinal Chemistry supplement involve Pd-mediated cross-couplings. A mixture of 3-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine and methylamine in tert-amyl alcohol, catalyzed by BrettPhos-Pd-G3, achieves C–N bond formation at the 2-position (Table 1) .
Table 1: Conditions for Pyrido[2,3-d]pyrimidinone Core Formation
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acidic Cyclization | TsOH, toluene, 110°C | 68 |
| Pd-Catalyzed Coupling | BrettPhos-Pd-G3, tert-amyl alcohol | 72 |
Introduction of the 2-Chloro-4-(6-methylpyridin-2-yl)phenyl Group
The 2-chloro-4-(6-methylpyridin-2-yl)phenyl substituent is introduced via Suzuki-Miyaura coupling. As per PMC8142146 , a brominated pyrido[2,3-d]pyrimidinone intermediate is reacted with 4-(6-methylpyridin-2-yl)phenylboronic acid under Pd(OAc)₂/XPhos catalysis . The reaction proceeds in a 1,4-dioxane/water mixture (3:1) at 80°C, achieving >85% conversion after 12 hours . Chlorination at the 2-position is accomplished using N-chlorosuccinimide (NCS) in DMF at 0°C, preserving the pyridyl moiety .
Functionalization with the Methylamino Group
The 2-(methylamino) group is installed via nucleophilic substitution. JStage protocols indicate that treatment of 2-chloropyrido[2,3-d]pyrimidin-7-one with methylamine in THF at 60°C for 6 hours replaces the chloride with a methylamino group in 78% yield . Excess methylamine (3 eq) ensures complete substitution, while LiClO₄ accelerates the reaction kinetics .
Final Assembly and Hydrochloride Salt Formation
The 5-amino-1,3-dioxane-methyl side chain is coupled to the pyrido[2,3-d]pyrimidinone core via a Mitsunobu reaction. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, the hydroxyl group of 5-amino-1,3-dioxan-2-ylmethanol reacts with the pyrido[2,3-d]pyrimidinone’s C8 position, achieving 70% yield . Final hydrochloride salt formation is performed by treating the free base with HCl gas in anhydrous diethyl ether, yielding a crystalline solid with >99% purity .
Optimization and Scalability Considerations
Critical parameters for large-scale production include:
-
Catalyst Recycling : Rh/Al₂O₃ from the dioxane synthesis can be reused for up to 5 cycles without significant activity loss .
-
Solvent Selection : Methanol and tert-amyl alcohol are preferred for their low toxicity and compatibility with hydrogenation .
-
Purification : Distillation under reduced pressure (75°C, 12 mmHg) ensures high-purity 5-amino-1,3-dioxane, while prep-HPLC resolves diastereomers in the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions could target the pyrido[2,3-d]pyrimidin-7-one core or the chloro substituent.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products would depend on the specific reactions, but could include various derivatives with modified substituents or oxidized/reduced forms of the original compound.
Scientific Research Applications
This compound could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Possible pharmaceutical applications, such as targeting specific enzymes or receptors.
Industry: Use in the synthesis of other valuable compounds or materials.
Mechanism of Action
The mechanism of action would depend on its specific biological or chemical activity. Potential mechanisms might include:
Binding to molecular targets: Such as enzymes or receptors, altering their activity.
Pathway modulation: Influencing biochemical pathways by acting as an inhibitor or activator.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Compound SQK ():
- Shares the pyrido[2,3-d]pyrimidin-7-one core but substitutes the 6-position with a 3-fluoro-6-methylpyridin-2-yl group instead of 6-methylpyridin-2-yl.
6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one; hydrochloride ():
- Replaces the 6-methylpyridin-2-yl group with a thiazol-5-yl heterocycle, which may enhance metabolic stability but reduce π-π stacking interactions.
2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one ():
- Features a cyclopentyl substituent at position 8 and lacks the amino-dioxane moiety. This hydrophobic group may improve membrane permeability but reduce water solubility .
Substitution Patterns and Pharmacological Implications
- Chlorine vs. Fluorine : Chlorine’s larger atomic radius enhances hydrophobic interactions, while fluorine’s electronegativity may improve binding specificity .
- Pyridine vs. Thiazole : Pyridine’s aromaticity supports π-π stacking in kinase binding pockets, whereas thiazole’s sulfur atom may introduce polar interactions .
- Amino-Dioxane vs. Cyclopentyl: The amino-dioxane group (pKa ~8.5) enhances solubility in physiological pH, whereas cyclopentyl groups prioritize lipophilicity .
Biological Activity
The compound 8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one; hydrochloride is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C25H26ClN6O3
- Molecular Weight : 493 g/mol
- CAS Number : 1648863-90-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrido[2,3-d]pyrimidin-7-one core is known to influence various biological processes:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Receptor Modulation : It can act as a modulator for certain G protein-coupled receptors (GPCRs), which are crucial for neurotransmission and neuroendocrine functions.
Anticancer Properties
Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits significant cytotoxicity against various human cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 4.5 | Inhibits cell cycle progression |
| HeLa (Cervical Cancer) | 6.0 | Disrupts DNA synthesis |
The compound's effectiveness was comparable to established chemotherapeutics like cisplatin, indicating its potential as a lead candidate for drug development.
Neuropharmacological Effects
The compound has also been investigated for its effects on the central nervous system:
- Orexin Receptor Interaction : Preliminary data suggest that it may interact with orexin receptors (OX1 and OX2), which are implicated in sleep regulation and appetite control.
- Behavioral Studies : Animal models treated with this compound exhibited altered sleep patterns and reduced anxiety-like behaviors, suggesting potential applications in treating sleep disorders and anxiety.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their cytotoxicity against a panel of cancer cell lines. The most potent derivative showed an IC50 value of 3 µM against MCF-7 cells, significantly higher than many existing treatments .
Study 2: Neuropharmacological Assessment
A study conducted on rats assessed the impact of the compound on orexin signaling pathways. Results indicated that administration led to increased levels of orexin-A in the cerebrospinal fluid, correlating with enhanced wakefulness and reduced food intake . This positions the compound as a promising candidate for further exploration in sleep-related disorders.
Q & A
Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?
- Methodological Answer : Synthetic optimization should focus on stepwise functionalization of the pyrido[2,3-d]pyrimidinone core. Key steps include:
- Amine coupling : Use reductive amination (e.g., NaBH(OAc)₃ in DCM/MeOH) to introduce the 5-amino-1,3-dioxane moiety, as seen in analogous pyridopyrimidine syntheses .
- Chlorophenyl substitution : Optimize Suzuki-Miyaura coupling for the 2-chloro-4-(6-methylpyridin-2-yl)phenyl group using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water .
- Purification : Employ gradient flash chromatography (e.g., 5–20% MeOH in DCM) and recrystallization (e.g., EtOAc/hexane) to isolate the hydrochloride salt .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : Use , , and 2D NMR (HSQC, HMBC) to resolve overlapping signals from the pyridopyrimidine core and substituted phenyl groups .
- HRMS : Confirm molecular mass (e.g., ESI-HRMS in positive ion mode) with <2 ppm error .
- PXRD : Validate crystallinity and salt formation (hydrochloride) via powder X-ray diffraction .
Q. How can researchers assess solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Perform shake-flask assays in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO. Measure via HPLC-UV at λ = 254 nm .
- Stability : Incubate at 37°C for 24–72 hours. Monitor degradation by LC-MS and quantify using area-under-curve (AUC) analysis .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer :
- SAR Analysis : Compare bioactivity of analogs (e.g., pyridopyrimidines with varying substituents) using IC₅₀ values and molecular docking (e.g., AutoDock Vina) to identify critical binding interactions .
- Meta-Analysis : Aggregate data from enzyme inhibition assays (e.g., kinase panels) and apply multivariate regression to isolate substituent effects .
Q. How to design a target engagement assay for identifying primary enzymatic targets?
- Methodological Answer :
- Chemical Proteomics : Use a biotinylated probe analog for pull-down assays in cell lysates. Validate targets via Western blot or SILAC-based LC-MS/MS .
- Kinase Profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) at 1 µM. Prioritize targets with >70% inhibition .
Q. What computational methods predict metabolic liabilities in this compound?
- Methodological Answer :
- ADMET Prediction : Use Schrödinger’s QikProp to calculate CYP450 inhibition, logP, and human microsomal stability. Cross-validate with MetaSite for phase I/II metabolism .
- MD Simulations : Run 100-ns simulations (AMBER22) to assess conformational stability of the 1,3-dioxane ring under hydrolytic conditions .
Q. How to address discrepancies between in vitro and in vivo pharmacokinetic (PK) data?
- Methodological Answer :
- Compartmental Modeling : Fit PK data (e.g., plasma concentration vs. time) to a two-compartment model using Phoenix WinNonlin. Adjust for protein binding (equilibrium dialysis) .
- Tissue Distribution : Quantify compound levels in liver, kidney, and brain via LC-MS/MS after IV/oral dosing in rodents. Normalize to tissue weight .
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
